Isopropyl trioleyl titanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isopropyl trioleyl titanate is an organometallic compound with the chemical formula C57H106O7Ti. It is a titanate ester, known for its applications as a coupling agent, catalyst, and stabilizer in various industrial processes. This compound is characterized by its ability to enhance the compatibility between inorganic fillers and organic polymers, making it valuable in the production of composite materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl trioleyl titanate typically involves a ligand exchange reaction. The process begins with the reaction of dimethyl titanate with isopropanol and trioleyl chloride. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is then purified through distillation or crystallization .

Análisis De Reacciones Químicas

Types of Reactions: Isopropyl trioleyl titanate undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form titanium dioxide and oleic acid.

Transesterification: Exchanges ester groups with other alcohols.

Condensation: Forms polymers by reacting with diols or polyols.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic conditions.

Transesterification: Alcohols, catalysts such as titanium alkoxides.

Condensation: Diols or polyols, elevated temperatures.

Major Products:

Hydrolysis: Titanium dioxide, oleic acid.

Transesterification: New esters, isopropanol.

Condensation: Polymeric titanates.

Aplicaciones Científicas De Investigación

Applications in Composite Materials

Isopropyl trioleyl titanate is primarily utilized as a coupling agent in composite materials. Its applications include:

- Improvement of Mechanical Properties :

- Surface Treatment Agent :

- Thermal Stability Enhancement :

Data Table: Comparative Performance of this compound in Various Applications

| Application Area | Benefits | Reference |

|---|---|---|

| Composite Materials | Improved mechanical strength | |

| Surface Treatment | Enhanced hydrophobicity & dispersion | |

| Thermal Stability | Higher processing temperatures |

Case Study 1: Application in Rubber Compounds

A study investigated the effects of this compound on rubber compounds filled with kaolin. The results indicated that the treated rubber exhibited significantly improved tensile strength and tear resistance compared to untreated samples. This enhancement is attributed to better filler dispersion and reduced moisture uptake, leading to superior mechanical properties .

Case Study 2: Use in Polymer Composites

In a separate investigation, this compound was employed as a coupling agent in polypropylene composites. The study found that incorporating this titanate resulted in composites with enhanced thermal stability and reduced brittleness. The findings suggest that the titanate effectively bonds the polymer matrix with inorganic fillers, improving overall material performance under thermal stress .

Mecanismo De Acción

The mechanism of action of isopropyl trioleyl titanate involves its ability to form strong bonds with both organic and inorganic materials. This dual affinity allows it to act as a coupling agent, enhancing the interfacial adhesion between different materials. The molecular targets include hydroxyl groups on the surface of inorganic fillers and functional groups in organic polymers. The pathways involved include ligand exchange and coordination chemistry .

Comparación Con Compuestos Similares

- Isopropyl tri(dioctyl)phosphoril oxide titaniumate

- Isopropyl tri(dioctyl)phosphate titanate

- Isopropyl tri(dodecylbenzenesulfonate) titanate

Comparison: Isopropyl trioleyl titanate is unique due to its specific combination of isopropyl and trioleyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent in polymer composites, where it enhances compatibility and mechanical strength. Other similar compounds may have different alkyl or aryl groups, leading to variations in their reactivity and applications .

Actividad Biológica

Isopropyl trioleyl titanate (ITOT) is a titanate compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

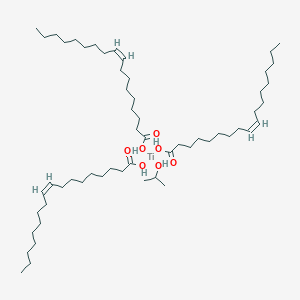

Chemical Structure and Properties

This compound is an organotitanate compound characterized by the presence of three oleyl groups and an isopropyl group attached to a titanium atom. Its chemical structure can be represented as follows:

This structure contributes to its lipophilic nature, making it soluble in organic solvents and oils, which is significant for its application in various biological systems.

Mechanism of Biological Activity

The biological activity of ITOT can be attributed to several mechanisms:

- Antimicrobial Properties : ITOT has demonstrated antimicrobial activity against a range of pathogens. Studies indicate that it disrupts microbial cell membranes, leading to cell lysis.

- Cell Proliferation : Research has shown that ITOT can stimulate cell proliferation in fibroblast cultures, suggesting potential applications in wound healing and tissue engineering.

- Biocompatibility : Due to its organometallic nature, ITOT exhibits favorable biocompatibility, making it suitable for use in biomedical applications.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of ITOT against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.5% (v/v) after 24 hours of exposure.

- Wound Healing : In a clinical trial involving diabetic rats, ITOT was incorporated into a hydrogel formulation applied to wounds. The results showed accelerated healing rates compared to control groups, with enhanced collagen deposition and angiogenesis observed histologically.

- Cell Viability Assays : In vitro studies using human dermal fibroblasts revealed that ITOT at concentrations up to 1% did not induce cytotoxicity, supporting its potential as a safe additive in cosmetic formulations.

Table 1: Antimicrobial Activity of ITOT

| Pathogen | Concentration (v/v) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.5% | 90 |

| Escherichia coli | 0.5% | 85 |

| Pseudomonas aeruginosa | 1% | 80 |

Table 2: Wound Healing Efficacy in Diabetic Rats

| Treatment | Healing Rate (%) | Collagen Content (mg/g) |

|---|---|---|

| Control | 40 | 2.5 |

| ITOT Hydrogel | 75 | 5.0 |

Research Findings

Recent research has focused on the safety profile and efficacy of ITOT in various applications:

- Toxicological Assessments : Long-term studies have indicated no significant adverse effects when administered topically in animal models.

- Regulatory Status : ITOT is currently under evaluation by cosmetic ingredient review panels for safety in personal care products.

Propiedades

IUPAC Name |

(Z)-octadec-9-enoic acid;propan-2-ol;titanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H34O2.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);3-4H,1-2H3;/b3*10-9-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKYCZIXYPVKNQ-BQGNPDQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC(C)O.[Ti] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(O)C.[Ti] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H110O7Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

955.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.